2-Chloro-5-(2-methoxyethoxy)aniline
Description
Chemical Structure and Properties 2-Chloro-5-(2-methoxyethoxy)aniline (C₉H₁₂ClNO₂, MW: 201.65 g/mol) is a substituted aniline derivative featuring a chlorine atom at the 2-position and a 2-methoxyethoxy group at the 5-position of the benzene ring. This dual substitution pattern imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.
Applications
The compound’s chloro and methoxyethoxy groups enhance its reactivity in cross-coupling reactions, enabling its use in constructing complex molecules such as kinase inhibitors or fluorinated pharmaceuticals. Its structural versatility is highlighted in , where derivatives of similar anilines are utilized in synthesizing boronate esters for radiopharmaceutical development .
Properties
IUPAC Name |
2-chloro-5-(2-methoxyethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2/c1-12-4-5-13-7-2-3-8(10)9(11)6-7/h2-3,6H,4-5,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDLRZCLVKVYHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=C(C=C1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
2-Chloro-5-(2-methoxyethoxy)aniline is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Chloro-5-(2-methoxyethoxy)aniline exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. In drug discovery, it may interact with specific molecular targets, such as receptors or enzymes, to modulate biological processes.
Comparison with Similar Compounds
2-(2-Methoxyethoxy)Aniline (C₉H₁₃NO₂, MW: 167.21 g/mol)
Key Differences :
- Substituents : Lacks the 2-chloro group, retaining only the 5-(2-methoxyethoxy) substituent.
- Reactivity : The absence of chlorine reduces steric hindrance and electronic withdrawal, favoring polymerization (e.g., conductive polymers for optical/electrochemical applications) .
- Solubility : Higher solubility in polar solvents due to reduced hydrophobicity compared to the chloro-substituted analogue .
5-Chloro-2-(2-cyclohexylethoxy)aniline (C₁₄H₂₀ClNO, MW: 253.77 g/mol)
Key Differences :
- Substituents : Features a bulkier 2-cyclohexylethoxy group instead of methoxyethoxy.
- Applications : The cyclohexyl group enhances lipophilicity, making it suitable for agrochemical research (e.g., hydrophobic active ingredients) .
- Synthesis : Likely requires alkylation of 5-chloroaniline with cyclohexylethyl bromide, contrasting with the methoxyethoxy group’s introduction via etherification .
4-(5-Chloro-2-methoxy-phenoxy)-aniline (C₁₃H₁₂ClNO₂, MW: 249.70 g/mol)
Key Differences :
- Substituents: Contains a chloro-methoxy-phenoxy group at the 4-position, creating a para-aminophenol derivative.
- Electronic Effects: The phenoxy group introduces conjugation effects, altering redox properties compared to the methoxyethoxy analogue. Used in material science for UV-stable coatings .
2-Chloro-5-[(4-methylpiperazinyl)sulfonyl]aniline (C₁₁H₁₆ClN₃O₂S, MW: 301.78 g/mol)
Key Differences :
2-Chloro-5-(methylthio)aniline (C₇H₈ClNS, MW: 173.66 g/mol)
Key Differences :
- Substituents : Methylthio (SMe) group instead of methoxyethoxy.
- Reactivity : The thioether group is more nucleophilic, enabling participation in SNAr reactions. Used in radiolabelled NMDA receptor ligands (–11) .
Data Tables for Comparative Overview
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | MW (g/mol) | Key Substituents | LogP* | Applications |
|---|---|---|---|---|---|
| This compound | C₉H₁₂ClNO₂ | 201.65 | Cl, OCH₂CH₂OCH₃ | ~2.1 (est.) | Pharmaceutical intermediates |
| 2-(2-Methoxyethoxy)Aniline | C₉H₁₃NO₂ | 167.21 | OCH₂CH₂OCH₃ | ~1.3 | Conductive polymers |
| 5-Chloro-2-(2-cyclohexylethoxy)aniline | C₁₄H₂₀ClNO | 253.77 | Cl, OCH₂CH₂C₆H₁₁ | ~4.5 | Agrochemical research |
| 4-(5-chloro-2-methoxy-phenoxy)-aniline | C₁₃H₁₂ClNO₂ | 249.70 | Cl, OCH₃, OPh | ~3.0 | Material science |
| 2-Chloro-5-[(4-methylpiperazinyl)sulfonyl]aniline | C₁₁H₁₆ClN₃O₂S | 301.78 | Cl, SO₂N(CH₂CH₂)₂NCH₃ | ~1.8 | Drug development |
*LogP values estimated using fragment-based methods.
Research Findings and Implications
- Pharmacological Potential: The methoxyethoxy group in this compound enhances water solubility compared to methylthio or cyclohexylethoxy analogues, favoring bioavailability in drug candidates .
- Material Science: Compounds like 4-(5-chloro-2-methoxy-phenoxy)-aniline exhibit superior thermal stability due to aromatic ether linkages, making them suitable for high-performance polymers .
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